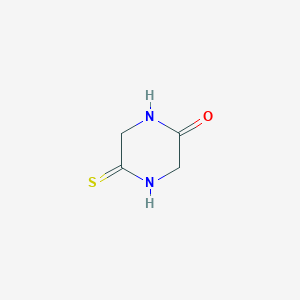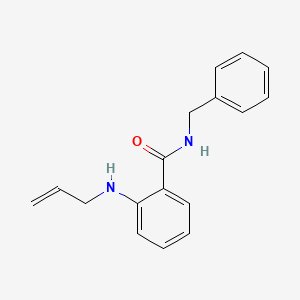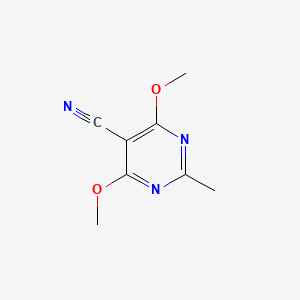
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone is a halogenated pyridine derivative. This compound is of significant interest in various fields of scientific research due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a pyridine ring. The presence of these halogens imparts distinct chemical properties, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the pyridine ring through electrophilic aromatic substitution reactions.
Acylation: The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its role in the synthesis of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone can be compared with other halogenated pyridine derivatives, such as:
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their reactivity and applications. The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct chemical properties, making it a valuable compound in various research domains.
Properties
Molecular Formula |
C7H4BrClFNO |
|---|---|
Molecular Weight |
252.47 g/mol |
IUPAC Name |
1-(2-bromo-5-chloro-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4BrClFNO/c1-3(12)5-4(9)2-11-7(8)6(5)10/h2H,1H3 |
InChI Key |
NBMMPEFOCOYYGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)

![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)

![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)



![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)




